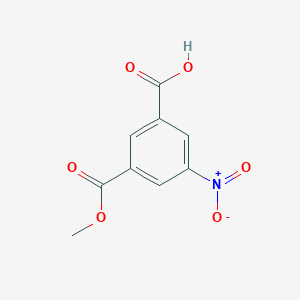

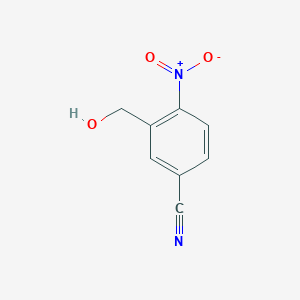

![molecular formula C8H5N3 B032786 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 944937-79-5](/img/structure/B32786.png)

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves ring closure reactions, which can be initiated by various methods, including cyclization and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrrolopyridine derivative through ring opening followed by ring closure reactions, indicating the versatility of synthetic approaches for such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of pyrrole and pyridine rings, which contribute to the compound's chemical behavior and reactivity. Advanced techniques such as X-ray crystallography are often employed to determine the precise molecular and crystal structures of these compounds, providing insights into their conformation and spatial arrangement (Moustafa & Girgis, 2007).

Applications De Recherche Scientifique

Application in Cancer Therapy

- Scientific Field: Oncology

- Summary of the Application: The compound is used in the development of potent fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Application in Immune Diseases Treatment

- Scientific Field: Immunology

- Summary of the Application: The compound is used in the development of novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Antimicrobial and Antiviral Therapies

- Scientific Field: Microbiology

- Summary of the Application: The compound is used in the development of antimicrobial and antiviral therapies . The 1H-Pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including as an inhibitor of HIV-1 .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Synthesis of Multidentate Agents

- Scientific Field: Organic Chemistry

- Summary of the Application: The compound is used in the synthesis of multidentate agents . Amino groups such as NH2, NH(CH2)2NH2, and NH(CH2)2NH(CH2)2NH2 were introduced onto the 6-position of 7-azaindole to form multidentate agents .

- Methods of Application or Experimental Procedures: The 6-amino and 6-iodo derivatives were easily converted to podant-type compounds .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Diabetes Treatment

- Scientific Field: Endocrinology

- Summary of the Application: The compound is used in the development of treatments for disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Agrochemicals and Functional Materials

- Scientific Field: Agricultural Chemistry

- Summary of the Application: The compound is used in the development of new compounds directing toward agrochemicals and/or functional materials .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJCNVUFINZIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640146 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

CAS RN |

944937-79-5 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

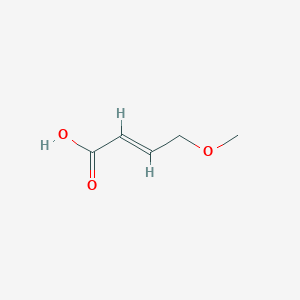

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)